Cas no 2229590-18-3 (tert-butyl N-1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethylcarbamate)

tert-butyl N-1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethylcarbamate
- tert-butyl N-[1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]carbamate
- EN300-1874016
- 2229590-18-3
-
- インチ: 1S/C15H19NO4/c1-15(2,3)20-14(18)16-12(9-17)10-4-5-13-11(8-10)6-7-19-13/h4-5,8-9,12H,6-7H2,1-3H3,(H,16,18)
- InChIKey: SJBZHTFHAFMWGO-UHFFFAOYSA-N
- ほほえんだ: O1CCC2C=C(C=CC1=2)C(C=O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 277.13140809g/mol
- どういたいしつりょう: 277.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 64.6Ų
tert-butyl N-1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1874016-0.5g |
tert-butyl N-[1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]carbamate |
2229590-18-3 | 0.5g |
$1221.0 | 2023-09-18 | ||
Enamine | EN300-1874016-0.05g |
tert-butyl N-[1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]carbamate |
2229590-18-3 | 0.05g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1874016-5g |
tert-butyl N-[1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]carbamate |
2229590-18-3 | 5g |
$3687.0 | 2023-09-18 | ||
Enamine | EN300-1874016-0.25g |
tert-butyl N-[1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]carbamate |
2229590-18-3 | 0.25g |
$1170.0 | 2023-09-18 | ||
Enamine | EN300-1874016-0.1g |
tert-butyl N-[1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]carbamate |
2229590-18-3 | 0.1g |
$1119.0 | 2023-09-18 | ||
Enamine | EN300-1874016-1.0g |
tert-butyl N-[1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]carbamate |
2229590-18-3 | 1g |
$1272.0 | 2023-05-23 | ||
Enamine | EN300-1874016-5.0g |
tert-butyl N-[1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]carbamate |
2229590-18-3 | 5g |
$3687.0 | 2023-05-23 | ||
Enamine | EN300-1874016-10.0g |
tert-butyl N-[1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]carbamate |
2229590-18-3 | 10g |
$5467.0 | 2023-05-23 | ||
Enamine | EN300-1874016-2.5g |
tert-butyl N-[1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]carbamate |
2229590-18-3 | 2.5g |
$2492.0 | 2023-09-18 | ||
Enamine | EN300-1874016-10g |
tert-butyl N-[1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]carbamate |
2229590-18-3 | 10g |
$5467.0 | 2023-09-18 |
tert-butyl N-1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethylcarbamate 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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tert-butyl N-1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethylcarbamateに関する追加情報
Introduction to Tert-butyl N-1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethylcarbamate (CAS No. 2229590-18-3)
Tert-butyl N-1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethylcarbamate is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2229590-18-3, represents a novel derivative with potential applications in medicinal chemistry. The unique structural features of this molecule, particularly the presence of a benzofuran moiety and a carbamate functional group, make it an intriguing candidate for further exploration.
The benzofuran scaffold is a well-known pharmacophore in drug discovery, exhibiting a wide range of biological activities due to its ability to interact with various biological targets. Specifically, the 2,3-dihydro-1-benzofuran moiety in Tert-butyl N-1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethylcarbamate is believed to contribute to its pharmacological properties by influencing receptor binding and metabolic stability. This structural element has been extensively studied in the development of therapeutic agents targeting neurological and cardiovascular disorders.
In recent years, there has been a growing interest in exploring the therapeutic potential of benzofuran derivatives. Research has demonstrated that these compounds can exhibit significant anti-inflammatory, antioxidant, and anticancer properties. The carbamate group in Tert-butyl N-1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethylcarbamate further enhances its pharmacological profile by providing a site for hydrogen bonding interactions with biological targets. This feature is particularly valuable in designing molecules with improved binding affinity and selectivity.
One of the most compelling aspects of this compound is its potential as a lead structure for the development of new drugs. Preclinical studies have suggested that derivatives of benzofuran can modulate various signaling pathways involved in disease progression. For instance, studies have shown that certain benzofuran compounds can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and oxidative stress. The presence of the carbamate group in Tert-butyl N-1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethylcarbamate may enhance its ability to interact with these enzymes, thereby potentially leading to more effective therapeutic outcomes.
The synthesis of Tert-butyl N-1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethylcarbamate involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the benzofuran moiety typically begins with the condensation of appropriate aromatic precursors under acidic or basic conditions. Subsequent functionalization steps are then employed to introduce the carbamate group at the desired position. The tert-butyl substituent provides stability to the molecule and may influence its pharmacokinetic properties, making it an attractive feature for drug development.
Recent advances in synthetic methodologies have enabled researchers to access complex molecules like Tert-butyl N-1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethylcarbamate with greater efficiency and precision. Techniques such as palladium-catalyzed cross-coupling reactions and flow chemistry have significantly improved yields and reduced reaction times. These innovations have not only facilitated the synthesis of this compound but also opened up new possibilities for modifying its structure to optimize its biological activity.
In conclusion, Tert-butyl N-1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethylcarbamate (CAS No. 2229590-18-3) represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive structure for drug discovery efforts aimed at developing new therapeutic agents. As synthetic methodologies continue to evolve, it is likely that more derivatives of this class will be explored, leading to novel treatments for various diseases.
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